

An In-depth Technical Guide to the Toxicological Profile of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyquinoline

Cat. No.: B1666331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for **4-Hydroxyquinoline**. It is intended for informational purposes for a scientific audience and should not be used for medical advice or for generating safety assessments without consulting primary literature and conducting further research. Significant data gaps exist in the public domain regarding the comprehensive toxicological profile of this compound.

Executive Summary

4-Hydroxyquinoline (CAS No: 611-36-9), a heterocyclic organic compound, is utilized as a precursor in the synthesis of various pharmaceuticals and other chemicals. While its derivatives have been studied for various biological activities, the comprehensive toxicological profile of **4-Hydroxyquinoline** itself is not well-documented in publicly accessible literature. This guide consolidates the available hazard information, outlines standard experimental protocols relevant to its toxicological assessment, and explores potential mechanisms of toxicity based on related compounds. The primary hazards identified are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed, inhaled, or in contact with skin. There is a notable lack of quantitative toxicity data (e.g., LD50 values) and specific studies on carcinogenicity, reproductive toxicity, and target organ toxicity after repeated exposure.

Chemical and Physical Properties

Property	Value
Chemical Name	4-Hydroxyquinoline
Synonyms	4-Quinolinol, Kynurine
CAS Number	611-36-9
Molecular Formula	C ₉ H ₇ NO
Molecular Weight	145.16 g/mol
Appearance	Light beige to yellow crystalline powder or needles
Solubility	Sparingly soluble in water. Soluble in methanol. [1]

Toxicological Data

Acute Toxicity

Quantitative data for acute toxicity of **4-Hydroxyquinoline** are largely unavailable in the public domain. Safety Data Sheets (SDS) consistently classify it as "Category 4" for acute oral, dermal, and inhalation toxicity under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it is harmful by these routes of exposure.[\[2\]](#) However, specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are not provided.
[\[3\]](#)[\[4\]](#)

Table 1: Summary of Acute Toxicity Data for **4-Hydroxyquinoline**

Exposure Route	Species	Value	Classification	Reference
Oral	Data not available	Data not available	Harmful if swallowed	[2]
Dermal	Data not available	Data not available	Harmful in contact with skin	
Inhalation	Data not available	Data not available	Harmful if inhaled	

Irritation and Sensitization

4-Hydroxyquinoline is classified as a skin and eye irritant. It is also considered to be a respiratory irritant. There is no available data on its potential for skin sensitization.

Table 2: Irritation Data for **4-Hydroxyquinoline**

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Data not available	Causes skin irritation	Skin Irritant Category 2	
Eye Irritation	Data not available	Causes serious eye irritation	Eye Irritant Category 2	
Respiratory Irritation	Data not available	May cause respiratory irritation	STOT SE Category 3	

Genotoxicity

Specific genotoxicity studies for **4-Hydroxyquinoline** are not readily available. However, a study on related compounds, quinoline and 8-hydroxyquinoline, evaluated their genotoxic potential in vivo in mouse marrow cells. While quinoline showed no consistent increase in chromosome aberrations or sister chromatid exchanges, 8-hydroxyquinoline also had no measurable effect on these endpoints but did tend to prolong the cell cycle. Another related compound, 4-Nitroquinoline-1-oxide, was a potent inducer of both chromosome aberrations

and sister chromatid exchanges. One safety data sheet notes a positive result for **4-Hydroxyquinoline** in a histidine reversion (Ames) test, suggesting potential for mutagenicity.

Carcinogenicity

There are no specific carcinogenicity bioassays for **4-Hydroxyquinoline** reported in the available literature. Studies on the parent compound, quinoline, have shown it to be carcinogenic in rats, inducing liver tumors.

Reproductive and Developmental Toxicity

No data is available on the reproductive or developmental toxicity of **4-Hydroxyquinoline**.

Specific Target Organ Toxicity (STOT)

4-Hydroxyquinoline is classified as a specific target organ toxicant for single exposure, causing respiratory irritation. Data on specific target organ toxicity following repeated exposure is not available.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **4-Hydroxyquinoline** are not available in the reviewed literature. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such assessments. Below are descriptions of relevant standard protocols.

Acute Oral Toxicity (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

- **Test Animals:** Typically, female rats are used.
- **Housing and Feeding:** Animals are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- **Dosing:** The test substance is administered orally by gavage in a single dose. A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test is used to detect gene mutations induced by chemical substances.

- **Test Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strains (e.g., WP2 uvrA) are used. These strains are histidine or tryptophan auxotrophs and can revert to prototrophy upon mutation.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.
- **Procedure:** The test substance, bacterial culture, and S9 mix (if required) are incubated together. The mixture is then plated on a minimal agar medium lacking the required amino acid.
- **Endpoint:** The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus.

- **Test Animals:** Typically, mice or rats are used.
- **Dosing:** The test substance is administered to the animals, usually in two doses 24 hours apart. The route of administration should be relevant to human exposure.

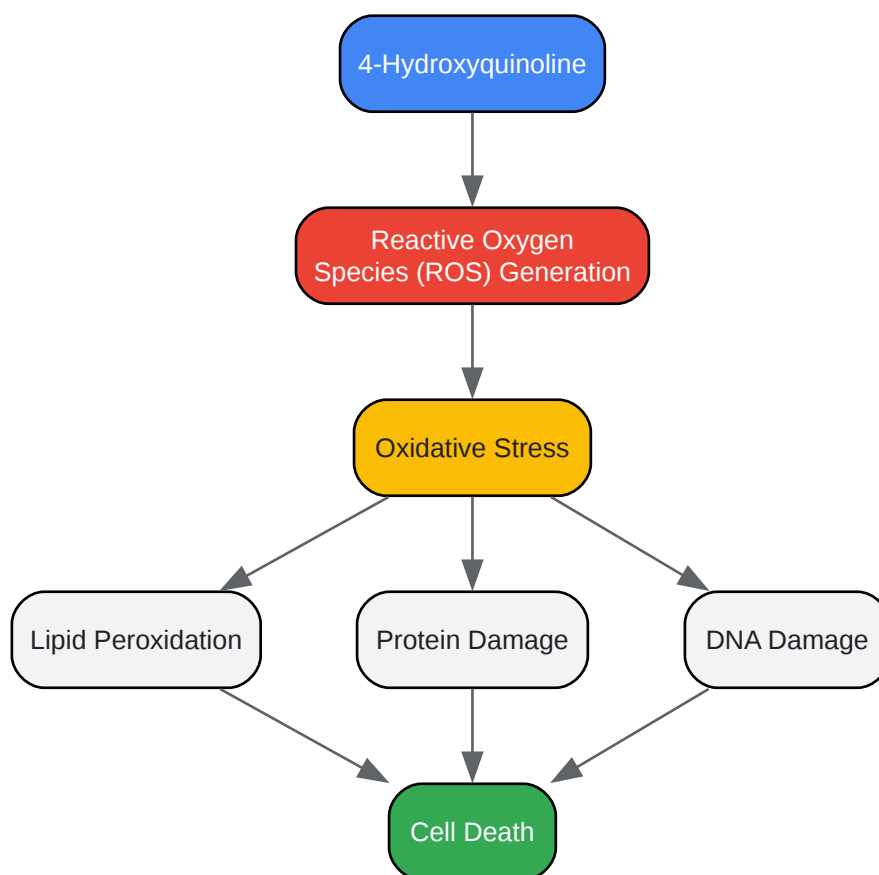
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time intervals after the last dose.
- **Analysis:** Erythrocytes are prepared on slides and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
- **Endpoint:** A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific signaling pathways for **4-Hydroxyquinoline** toxicity are not well-defined, information from related quinoline compounds suggests potential mechanisms.

Oxidative Stress

Some derivatives of **4-hydroxyquinoline** have been shown to have pro-oxidant or antioxidant effects depending on their chemical structure and the experimental system. A potential mechanism of toxicity could involve the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

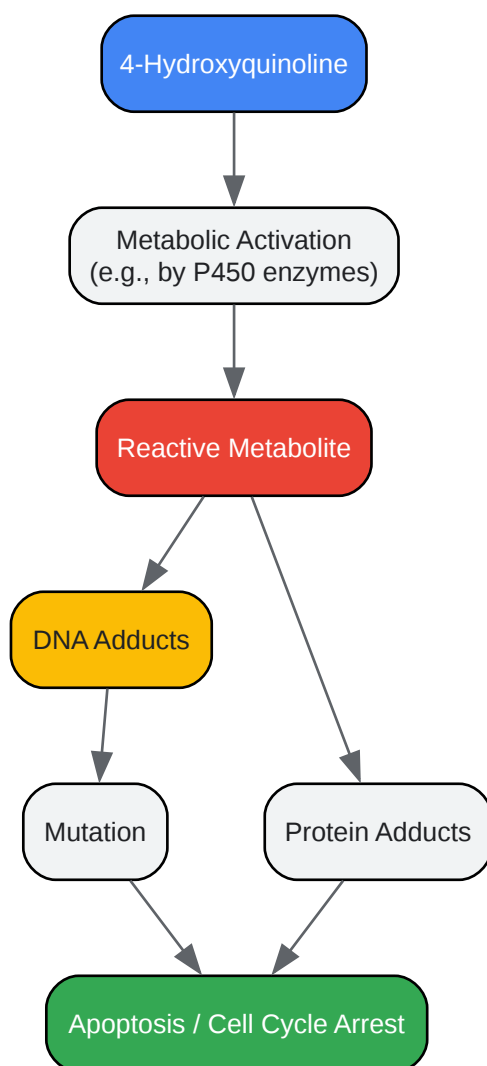


[Click to download full resolution via product page](#)

Figure 1: Potential Oxidative Stress-Mediated Toxicity Pathway for **4-Hydroxyquinoline**.

Interaction with Cellular Macromolecules

Quinoline and its derivatives are known to interact with cellular macromolecules. The genotoxicity of some quinolines is attributed to their ability to form adducts with DNA after metabolic activation. While not confirmed for **4-Hydroxyquinoline**, this represents a plausible mechanism for potential genotoxicity.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of 4-Hydroxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666331#toxicological-profile-of-4-hydroxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com